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molecular formula C9H18OSi B104308 Silane, (1-cyclohexen-1-yloxy)trimethyl- CAS No. 6651-36-1

Silane, (1-cyclohexen-1-yloxy)trimethyl-

Cat. No. B104308
M. Wt: 170.32 g/mol
InChI Key: SBEMOANGDSSPJY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08906889B2

Procedure details

In a pressure vessel, a solution of acrylate (1 eq), (buta-1,3-dien-2-yloxy)trimethylsilane (1.1 eq) in toluene was flushed with nitrogen, sealed and heated at 150° C. for 1-3 days. The reaction mixture was cooled to RT and concentrated in vacuo to give crude product which was used for the next step without purification.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]([O-])(=O)[CH:2]=C.[CH2:6]=[C:7]([O:10][Si:11]([CH3:14])([CH3:13])[CH3:12])[CH:8]=[CH2:9]>C1(C)C=CC=CC=1>[C:7]1([O:10][Si:11]([CH3:14])([CH3:13])[CH3:12])[CH2:6][CH2:2][CH2:1][CH2:9][CH:8]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C=C)(=O)[O-]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C=C(C=C)O[Si](C)(C)C
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
150 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
sealed
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled to RT
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
to give crude product which
CUSTOM
Type
CUSTOM
Details
was used for the next step without purification

Outcomes

Product
Name
Type
Smiles
C1(=CCCCC1)O[Si](C)(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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